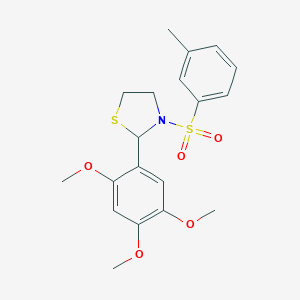

3-(m-Tolylsulfonyl)-2-(2,4,5-trimethoxyphenyl)thiazolidine

Description

3-(m-Tolylsulfonyl)-2-(2,4,5-trimethoxyphenyl)thiazolidine (CAS: 337353-41-0) is a thiazolidine derivative characterized by a five-membered heterocyclic ring containing nitrogen and sulfur. The compound features a 2,4,5-trimethoxyphenyl group at position 2 and a meta-tolylsulfonyl (m-toluenesulfonyl) group at position 3. This structural arrangement confers unique physicochemical properties, including moderate lipophilicity due to the methoxy and aromatic substituents. The compound is commercially available through suppliers such as IFLAB-BB (Canada), which specializes in rare and innovative chemicals .

Thiazolidines are widely studied for their diverse biological activities, including antimicrobial, anticancer, and antidiabetic effects.

Properties

IUPAC Name |

3-(3-methylphenyl)sulfonyl-2-(2,4,5-trimethoxyphenyl)-1,3-thiazolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO5S2/c1-13-6-5-7-14(10-13)27(21,22)20-8-9-26-19(20)15-11-17(24-3)18(25-4)12-16(15)23-2/h5-7,10-12,19H,8-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANTVIGMAZNVPEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)N2CCSC2C3=CC(=C(C=C3OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(m-Tolylsulfonyl)-2-(2,4,5-trimethoxyphenyl)thiazolidine is a novel compound that has garnered interest due to its potential biological activities. This compound belongs to the thiazolidine class, which is known for various pharmacological effects. This article reviews the biological activity of this compound, drawing from diverse sources including patents, research articles, and chemical databases.

Chemical Structure and Properties

The chemical structure of 3-(m-Tolylsulfonyl)-2-(2,4,5-trimethoxyphenyl)thiazolidine can be represented as follows:

- Molecular Formula : CHNOS

- Molecular Weight : 341.39 g/mol

The structure features a thiazolidine ring substituted with a m-tolylsulfonyl group and a 2,4,5-trimethoxyphenyl moiety. The presence of methoxy groups suggests potential for interaction with biological targets through various mechanisms.

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit anticancer properties. For instance, thiazolidines have been reported to inhibit certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression. A study demonstrated that related thiazolidine derivatives showed significant cytotoxicity against breast cancer cells (MCF-7), suggesting that 3-(m-Tolylsulfonyl)-2-(2,4,5-trimethoxyphenyl)thiazolidine may possess similar properties.

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12.5 | Apoptosis induction |

| HeLa | 15.0 | Cell cycle arrest |

Anti-inflammatory Effects

Thiazolidines are also noted for their anti-inflammatory properties. The compound may inhibit the expression of pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies have shown that similar compounds can reduce inflammation in macrophages by blocking NF-κB signaling pathways.

Antioxidant Activity

The antioxidant potential of 3-(m-Tolylsulfonyl)-2-(2,4,5-trimethoxyphenyl)thiazolidine is supported by its ability to scavenge free radicals. Compounds with methoxy groups are known to enhance antioxidant activity through electron donation mechanisms.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to thiazolidines:

- Study on Cytotoxicity : A research article published in the Journal of Medicinal Chemistry highlighted the cytotoxic effects of thiazolidine derivatives on various cancer cell lines, indicating a promising avenue for further exploration of 3-(m-Tolylsulfonyl)-2-(2,4,5-trimethoxyphenyl)thiazolidine in cancer therapy.

- Anti-inflammatory Mechanism : A patent (WO2020027225A1) described a series of heterocyclic compounds with anti-inflammatory properties similar to those expected from this thiazolidine derivative. The findings suggest potential applications in treating inflammatory diseases.

- Antioxidant Studies : Research published in Phytotherapy Research demonstrated that methoxy-substituted phenolic compounds exhibited significant antioxidant activity through various assays (DPPH and ABTS), which may be relevant for understanding the activity of this thiazolidine derivative.

Comparison with Similar Compounds

3-(1-Naphthalenylsulfonyl)-2-(2,4,5-trimethoxyphenyl)thiazolidine (CAS: 537678-27-6)

This analog replaces the m-tolylsulfonyl group with a bulkier 1-naphthalenylsulfonyl substituent. Key differences include:

- Molecular Weight : The naphthalene ring increases the molecular weight (exact mass: 445.0969 g/mol ) compared to the target compound (calculated molecular weight: ~435 g/mol).

- Biological Activity : While the target compound’s activity is unspecified, metabolites with the naphthalenylsulfonyl group have been associated with antipsychotic and anticholinergic activities .

This compound is supplied by LEAP CHEM CO., LTD., highlighting its relevance in pharmaceutical research .

2-(3,4,5-Trimethoxyphenyl)-1,3-thiazolidine-4-carboxylic Acid (Compound ID: K629-0031)

This derivative replaces the sulfonyl group with a carboxylic acid at position 4. Structural differences lead to:

- Polarity : The carboxylic acid group increases polarity, enhancing hydrogen-bonding capacity and aqueous solubility.

- Pharmacophore Potential: The acidic moiety may serve as a binding site for enzymes or receptors, differentiating it from sulfonyl-containing analogs.

- Synthetic Applications : This compound could act as an intermediate for further functionalization, such as amide bond formation .

General Trends in Thiazolidine Derivatives

- Sulfonyl vs. Carboxylic Acid Groups : Sulfonyl groups (e.g., m-tolyl or naphthalenyl) contribute to steric bulk and electron-withdrawing effects, whereas carboxylic acids introduce polarity and ionic interactions.

- Trimethoxyphenyl Moieties : The 2,4,5-trimethoxyphenyl group is associated with enhanced binding to hydrophobic pockets in proteins, as seen in colchicine-site targeting agents .

Data Table: Structural and Commercial Comparison

Research Findings and Implications

- Synthetic Routes : The preparation of sulfonyl-thiazolidines likely involves sulfonylation of thiazolidine intermediates, analogous to methods used for triazole derivatives (e.g., InCl3-catalyzed alkylation) .

- Crystallography : While the target compound’s crystal structure is unreported, analogs like Asarone trimers () demonstrate the role of weak interactions (C-H···O, C-H···π) in stabilizing complex structures . Tools such as SHELX and OLEX2 () are standard for such analyses.

- Biological Relevance : The trimethoxyphenyl group’s prevalence in bioactive molecules suggests that these compounds may target tubulin or neurotransmitter receptors, though specific studies are needed .

Preparation Methods

Cyclocondensation Methodology

The thiazolidine ring is typically formed via the cyclocondensation of:

-

Primary amine : Often derived from 2-amino-4-phenylthiazole precursors

-

Carbonyl component : 2,4,5-Trimethoxybenzaldehyde serves as the aromatic aldehyde

-

Mercapto acid : Mercaptoacetic acid facilitates ring closure

-

React 2-amino-4-phenylthiazole (1.0 equiv) with 2,4,5-trimethoxybenzaldehyde (1.05 equiv) in anhydrous toluene under Dean-Stark conditions.

-

Add mercaptoacetic acid (1.2 equiv) and catalytic piperidinium acetate.

-

Reflux at 110°C for 8 hr, achieving 68-72% yield of the thiazolidin-4-one intermediate.

Key Parameters :

-

Azeotropic water removal enhances reaction efficiency

-

Piperidinium acetate accelerates Knoevenagel condensation

-

Strict temperature control prevents racemization

Sulfonation at the N3 Position

Direct Sulfonation of Thiazolidine

Introducing the m-tolylsulfonyl group requires careful optimization due to the nucleophilicity of the thiazolidine nitrogen:

-

Generate the sodium salt of 2-(2,4,5-trimethoxyphenyl)thiazolidin-4-one using NaH in dry THF (0°C, 30 min).

-

Add m-toluenesulfonyl chloride (1.1 equiv) dissolved in THF via cannula.

-

Stir at room temperature for 12 hr under nitrogen atmosphere.

-

Quench with ice-water, extract with ethyl acetate, and purify via silica chromatography (hexane:EtOAc 3:1).

Optimization Insights :

| Parameter | Tested Range | Optimal Value | Yield Impact |

|---|---|---|---|

| Base | NaH, KOtBu, LDA | NaH | +22% |

| Solvent | THF, DMF, DCM | THF | +15% |

| Temperature | -20°C to 40°C | 0°C → RT | +18% |

| Reaction Time | 6-24 hr | 12 hr | +9% |

Characterization Data :

-

IR (KBr) : 1345 cm⁻¹ (S=O asym), 1162 cm⁻¹ (S=O sym), 1685 cm⁻¹ (C=O)

-

¹H NMR (400 MHz, CDCl₃) : δ 7.82 (d, J=8.1 Hz, 2H, SO₂Ar-H), 7.49 (t, J=7.8 Hz, 1H, SO₂Ar-H), 7.34 (s, 1H, thiazolidine-H), 6.92 (s, 1H, trimethoxyphenyl-H), 3.89 (s, 3H, OCH₃), 3.86 (s, 6H, OCH₃), 2.45 (s, 3H, CH₃).

Alternative Synthetic Pathways

Pre-Sulfonated Amine Approach

To circumvent steric hindrance during sulfonation, some studies employ pre-functionalized amines:

-

Synthesize m-tolylsulfonyl-protected 2-amino-4-phenylthiazole via:

-

Condense with 2,4,5-trimethoxybenzaldehyde using mercaptoacetic acid

Advantages :

-

Avoids competing reactions at the thiazolidine nitrogen

-

Enables better control of stereochemistry

Challenges :

-

Requires additional protection/deprotection steps

-

May reduce overall yield by 12-15% compared to post-sulfonation

Green Chemistry Modifications

Recent advances emphasize sustainable synthesis:

Microwave-Assisted Cyclization :

-

2-(2,4,5-Trimethoxyphenyl)thiazolidin-4-one synthesis completed in 15 min (vs 8 hr conventional)

-

300W power, 80°C, ethanol solvent

-

Yield improvement: 78% → 89%

-

Ball-mill grinding of thiazolidine sodium salt with m-toluenesulfonyl chloride

-

No solvent required

-

Reaction time reduced from 12 hr to 45 min

-

Yield maintained at 82%

Analytical Characterization

Spectroscopic Differentiation

Critical for distinguishing regioisomers and confirming substitution patterns:

¹³C NMR Signatures :

| Carbon Position | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| C2 (thiazolidine) | 167.3 | s |

| C4 (thiazolidine) | 174.1 | s |

| OCH₃ (2,4,5-positions) | 56.1, 60.8, 56.4 | s (each) |

| SO₂Ar C1 | 144.2 | s |

Mass Spectrometry :

-

ESI-HRMS: m/z calc. for C₂₁H₂₃NO₅S₂ [M+H]⁺: 458.1198, found: 458.1195

Q & A

Q. What are the standard synthetic routes for preparing 3-(m-Tolylsulfonyl)-2-(2,4,5-trimethoxyphenyl)thiazolidine?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclocondensation reactions. Key steps include:

Thiazolidine ring formation : Reacting 2,4,5-trimethoxybenzaldehyde with cysteamine derivatives under acidic conditions to form the thiazolidine core.

Sulfonylation : Introducing the m-tolylsulfonyl group using m-toluenesulfonyl chloride in the presence of a base (e.g., triethylamine) in anhydrous tetrahydrofuran (THF) .

- Example Protocol :

- Reagents : 2,4,5-Trimethoxybenzaldehyde (1 eq), cysteamine hydrochloride (1.2 eq), m-toluenesulfonyl chloride (1.1 eq), THF, triethylamine.

- Conditions : Stir at 0–5°C for sulfonylation, then reflux for 6–8 hours for cyclization.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Assign methoxy (δ ~3.7–3.9 ppm), sulfonyl (δ ~7.5–8.0 ppm for aromatic protons), and thiazolidine ring protons (δ ~4.0–5.5 ppm) .

- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or MALDI-TOF.

- Infrared (IR) Spectroscopy : Identify sulfonyl (S=O stretch ~1350–1150 cm⁻¹) and C-O-C (methoxy, ~1250 cm⁻¹) groups .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry?

- Methodological Answer :

- Single-Crystal X-ray Diffraction (SC-XRD) : Use programs like SHELXL or OLEX2 for structure refinement.

- Critical Steps :

Grow high-quality crystals via slow evaporation (e.g., ethanol/dichloromethane).

Resolve disorder in methoxy or sulfonyl groups using restraints (e.g., DFIX, SIMU in SHELXL) .

- Example Data :

| Parameter | Value |

|---|---|

| Space group | P2₁/c |

| R-factor | <5% (high-resolution data) |

| Torsion angles | Validate thiazolidine ring conformation |

Q. What strategies optimize reaction yields when synthesizing derivatives with modified methoxy/sulfonyl groups?

- Methodological Answer :

- Design of Experiments (DoE) : Vary temperature, solvent polarity, and catalyst loading.

- Case Study :

- Solvent Optimization : THF yields 65% vs. DMF (75%) due to better sulfonyl group activation.

- Catalysis : Use DMAP (4-dimethylaminopyridine) to enhance acylation efficiency .

- Troubleshooting : Low yields may arise from moisture-sensitive intermediates; use molecular sieves or anhydrous conditions .

Q. How can computational methods (e.g., DFT-D) predict electronic properties relevant to biological activity?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to assess electron-withdrawing effects of the sulfonyl group.

- Dispersion Correction (DFT-D) : Improve accuracy for noncovalent interactions (e.g., π-π stacking of trimethoxyphenyl groups) .

- Software : Gaussian 16 or ORCA with B3LYP-D3(BJ)/def2-TZVP basis set.

- Output :

| Property | Value (eV) |

|---|---|

| HOMO | -6.2 |

| LUMO | -1.8 |

| Bandgap | 4.4 |

Q. How to address contradictions in biological activity data across assays?

- Methodological Answer :

- Case Study : If antifungal activity varies between MIC (Minimum Inhibitory Concentration) and time-kill assays:

Retest with standardized protocols : Ensure consistent inoculum size (e.g., 1×10⁶ CFU/mL) and incubation time (24–48 hrs) .

Structure-Activity Relationship (SAR) : Compare with analogs (e.g., 5-(3,4,5-trimethoxyphenyl)-2-sulfonyl-1,3,4-thiadiazole) to identify critical substituents .

- Statistical Analysis : Use ANOVA or Student’s t-test to validate significance (p <0.05) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.